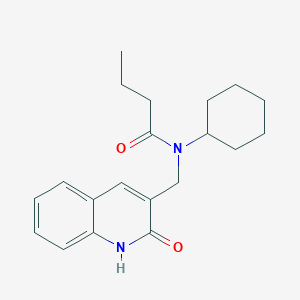
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)butyramide (CHB) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the class of compounds known as hydroxyquinolines, which have been shown to exhibit a range of biological activities. In Additionally, we will list several future directions for research on CHB.
Scientific Research Applications
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)butyramide has been studied for its potential applications in a variety of scientific research areas. One of the most promising applications is in the field of cancer research. Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent. This compound has also been investigated for its ability to inhibit the formation of amyloid fibrils, which are implicated in a number of neurodegenerative diseases, including Alzheimer's and Parkinson's. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, as well as its effects on the immune system.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)butyramide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Studies have shown that this compound inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, this compound has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the formation of amyloid fibrils. Additionally, this compound has been shown to have anti-inflammatory effects, and to modulate the immune system. However, the exact mechanisms underlying these effects are not fully understood.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)butyramide for lab experiments is its relatively low toxicity. Studies have shown that this compound is well-tolerated in animal models, even at relatively high doses. Additionally, this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)butyramide. One area of interest is in the development of this compound derivatives with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanisms underlying this compound's effects on cancer cells, amyloid fibril formation, and the immune system. Finally, there is potential for the development of this compound-based therapies for a range of diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, this compound (this compound) is a promising compound with a range of potential applications in scientific research. Its synthesis method is relatively straightforward, and it has been shown to have a number of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there is significant potential for the development of this compound-based therapies for a range of diseases. Further research is needed to fully understand the mechanisms underlying this compound's effects, and to develop more potent and soluble derivatives.
Synthesis Methods
The synthesis of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)butyramide involves the reaction of cyclohexylamine with 2-hydroxy-3-formylquinoline, followed by reduction with sodium borohydride and subsequent acylation with butyryl chloride. The resulting compound is purified by recrystallization from ethanol. The yield of the synthesis is typically around 50%.
Properties
IUPAC Name |
N-cyclohexyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-2-8-19(23)22(17-10-4-3-5-11-17)14-16-13-15-9-6-7-12-18(15)21-20(16)24/h6-7,9,12-13,17H,2-5,8,10-11,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNZHNAIIAXUIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

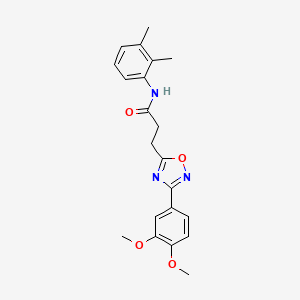
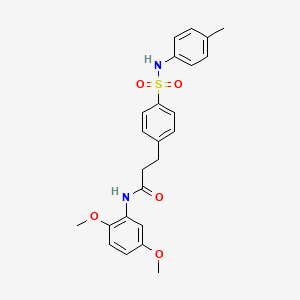

![2-Methyl-N-(pyridin-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7708385.png)
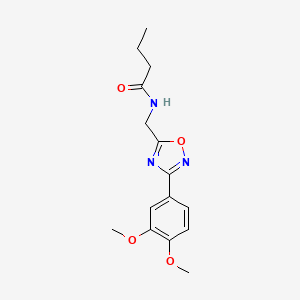
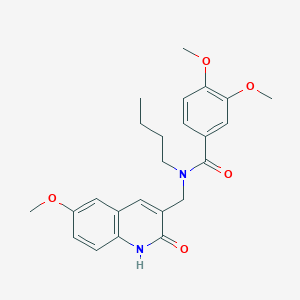
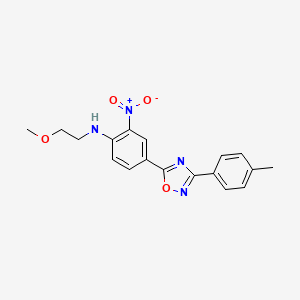
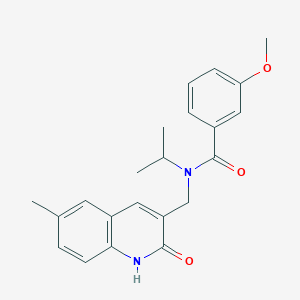

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7708455.png)
![1-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone](/img/structure/B7708456.png)
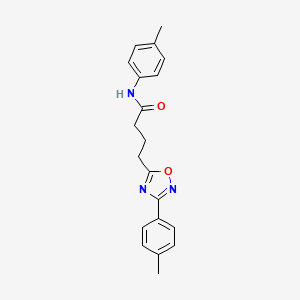
![4-(4-chlorophenyl)sulfonyl-N-[(2-methylphenyl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7708463.png)
